molecular formula C22H38N2O4 B558219 Boc-L-Propargylglycine CAS No. 63039-48-5

Boc-L-Propargylglycine

Cat. No. B558219
CAS RN: 63039-48-5
M. Wt: 213.23 g/mol
InChI Key: RUFMNUDFZKNXCE-HMZWWLAASA-N
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Description

Boc-L-Propargylglycine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . It is produced by the strain of Streptomyces sp . It can inactivate many vitamin B6-enzymes, such as Cystathionine γ-synthase, Methionone γ-lyase, and L-alanine aminotransferase .


Synthesis Analysis

Boc-L-Propargylglycine is synthesized using commercially available Boc-l-propargylglycine and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) .


Molecular Structure Analysis

The molecular formula of Boc-L-Propargylglycine is C10H15NO4 . The molecular weight is 213.23 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid .


Chemical Reactions Analysis

Boc-L-Propargylglycine is used in the synthesis of branched peptides using a palladium-catalyzed coupling reaction . It is also used as a reagent in the dual-catalyst Sonogashira coupling reaction .


Physical And Chemical Properties Analysis

It is stored at 4 °C .

Relevant Papers

There are several papers that discuss Boc-L-Propargylglycine. One paper discusses its use in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . Another paper discusses its synthesis using commercially available Boc-l-propargylglycine and other reagents . Yet another paper discusses its use as an inhibitor of cystathionine γ-lyase (CSE) .

Mechanism of Action

Target of Action

Boc-L-Propargylglycine is primarily targeted at Proline Dehydrogenase (PRODH) . PRODH is a mitochondrial inner membrane flavoprotein that is critical for cancer cell survival under stress conditions . It has been recognized as a potential target for cancer drug development .

Mode of Action

Boc-L-Propargylglycine acts as a suicide inhibitor of PRODH . This means that it irreversibly binds to PRODH, inhibiting its function . Both reversible (competitive) and irreversible (suicide) inhibitors of PRODH have been shown in vivo to inhibit cancer cell growth .

Biochemical Pathways

The inhibition of PRODH by Boc-L-Propargylglycine affects the catabolism of proline . In eukaryotes, PRODH is associated with the inner mitochondrial membrane where it transfers two electrons to the electron transport chain to produce either ATP or reactive oxygen species .

Pharmacokinetics

It is known that the compound is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane, but insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of PRODH by Boc-L-Propargylglycine leads to a decrease in cancer cell growth . Interestingly, the PRODH suicide inhibitor N-Propargylglycine (N-PPG) also induces rapid decay of PRODH with concordant upregulation of mitochondrial chaperones (HSP-60, GRP-75) and the inner membrane protease YME1L1, signifying activation of the mitochondrial unfolded protein response (UPRmt) independent of anticancer activity .

Action Environment

The action of Boc-L-Propargylglycine can be influenced by environmental factors. For instance, its solubility in water and organic solvents could affect its distribution in different environments . .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHAJIFPHJYMH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370331
Record name Boc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Propargylglycine

CAS RN

63039-48-5
Record name Boc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described for Boc-L-Propargylglycine?

A1: Both papers describe a novel method for synthesizing Boc-L-Propargylglycine using zinc-mediated addition of active halides to a glycine cation equivalent. This method is significant because it offers a potentially more efficient and stereoselective route to this important building block for peptide and peptidomimetic synthesis.

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